

The Piperidinone Core: A Versatile Scaffold in Drug Discovery

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Compound of Interest

Compound Name: 1-Acetylpiperidin-2-one

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidinone core, a six-membered heterocyclic ketone, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its synthetic tractability and the ability to introduce diverse substituents at various positions have made it a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities associated with piperidinone-containing compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Detailed experimental protocols for key biological assays and visual representations of modulated signaling pathways are included to facilitate further research and drug development efforts in this promising area.

Anticancer Activity

Piperidinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. The mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various piperidinone derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values indicate the potency of the compounds.

Compound Class	Specific Derivative	Cancer Cell Line	IC50 (μM)	Reference
Dichloroacetyl-bis-benzylidene-piperidone	2608 (1-dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone)	CEM (Lymphoma)	0.08	[1]
COLO 205 (Colon)	0.25	[1]		
2610 (1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone)	CEM (Lymphoma)	0.06	[1]	
COLO 205 (Colon)	0.20	[1]		
Furfurylidene 4-piperidone analog	Compound 2d	Molt-4 (Leukemia)	2.5	[2]
Compound 3d	Molt-4 (Leukemia)	2.5	[2]	
Monoketone Curcumin Analog	EF24 (3,5-Bis(2-fluorobenzylidene)-4-piperidone)	Various	~1.3 (for NF-κB inhibition)	[3]
EF31 (3,5-Bis(2-pyridinylmethylidene)-4-piperidone)	Various	~5 (for NF-κB inhibition)	[4]	
Piperidine Complex	Piperidine derivative	A549 (Lung)	32.43	[5]
Hydrazine carbodithioate	(E)-methyl-2-(3-methyl-2,6-	Hep G2 (Liver)	Not specified, but showed activity	[6]

derivative	diphenylpiperidin -4- ylidene)hydrazin ecarbodithioate			
trans-platinum piperidine derivative	trans-[PtCl ₂ (4- pic)(pip)]	C-26 (Colon)	4.5	[7]
OV-1063 (Ovarian)	6.5	[7]		
trans-[PtCl ₂ (4- pic)(pz)]HCl	C-26 (Colon)	5.5	[7]	
OV-1063 (Ovarian)	7.4	[7]		

Experimental Protocols

This colorimetric assay is a standard method for assessing cell metabolic activity, which is indicative of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[8]

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours to allow for cell attachment.[9]
- Compound Treatment: Treat the cells with various concentrations of the piperidinone derivatives and incubate for a specified period (e.g., 72 hours).[9]
- MTT Addition: After the treatment period, remove the medium and add 28 μ L of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[9]

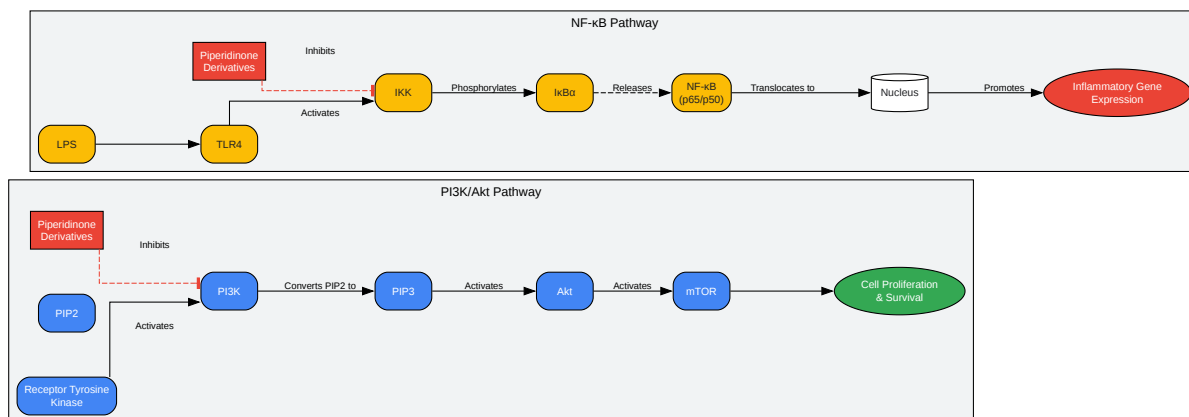
- **Formazan Solubilization:** Remove the MTT solution and add 130 μ L of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[\[9\]](#)
- **Absorbance Measurement:** Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[\[9\]](#)

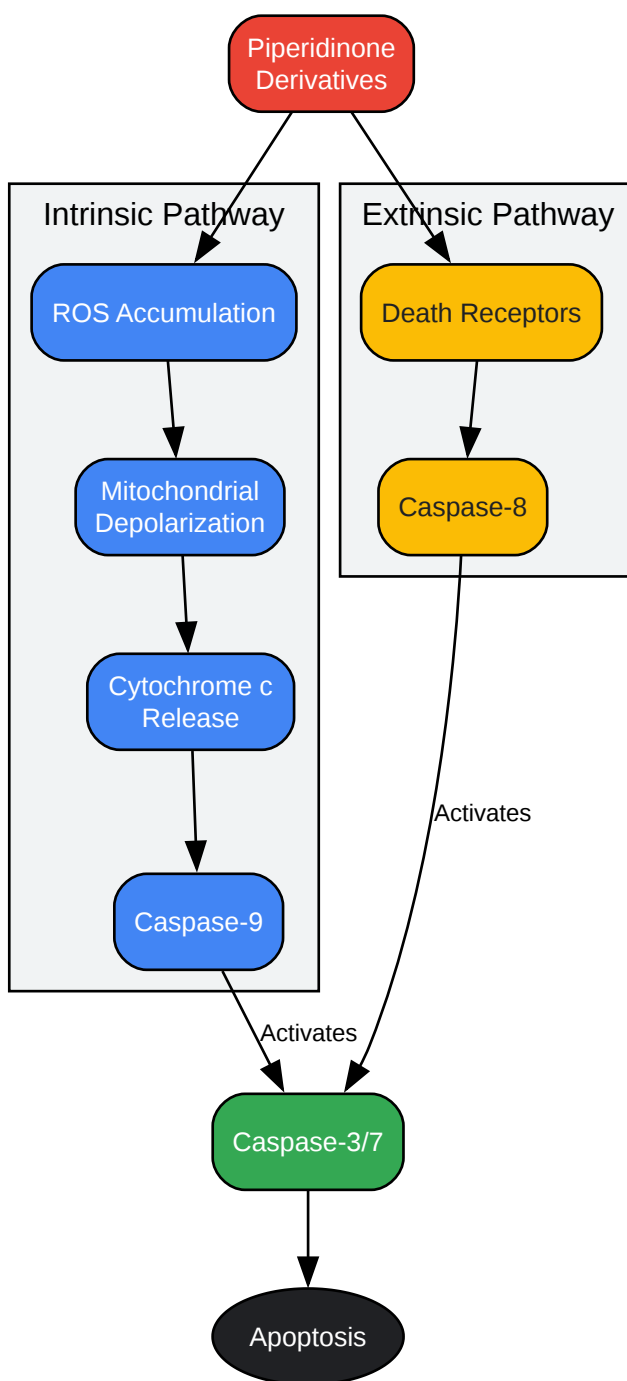
This model is used to assess the in vivo antitumor potential of compounds.

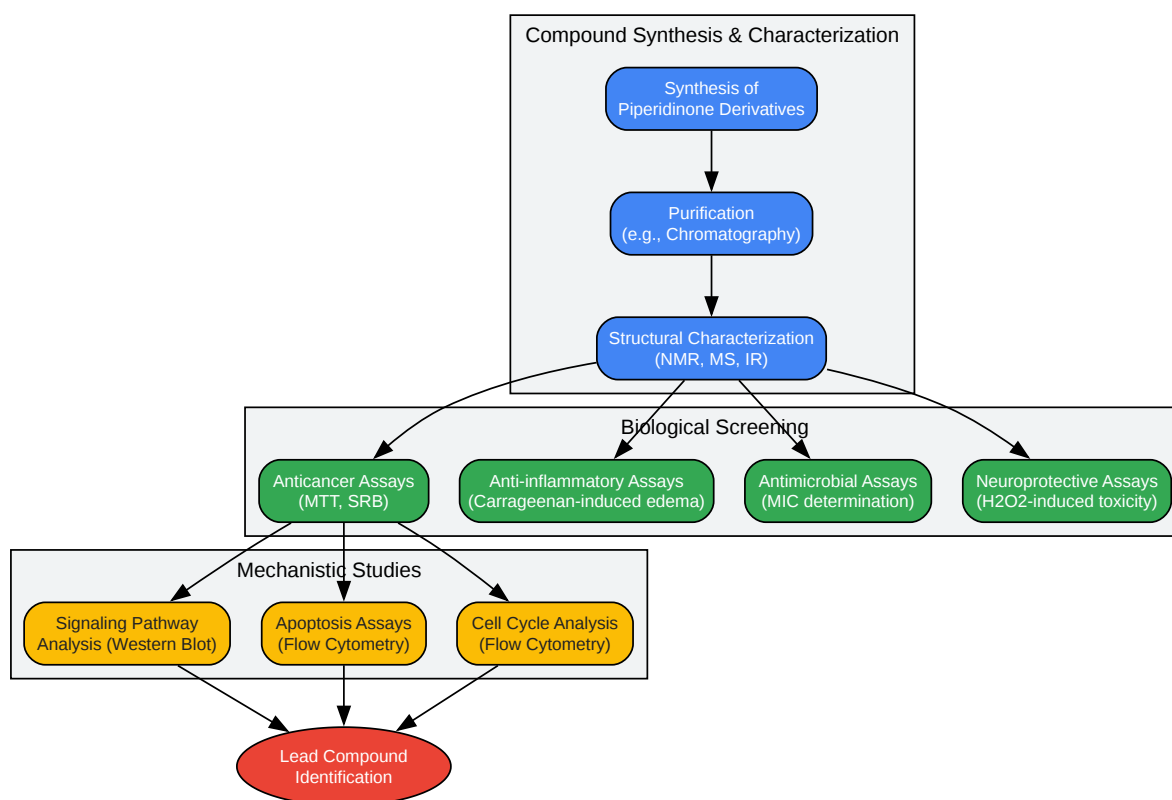
Procedure:

- **Tumor Inoculation:** Inoculate Swiss albino mice intraperitoneally with 4×10^6 EAC cells/mL (0.5 mL/animal).[\[10\]](#)
- **Compound Administration:** 24 hours after tumor inoculation, administer the test compounds intraperitoneally for seven consecutive days. A standard drug, such as 5-Fluorouracil (20 mg/kg), is used as a positive control.[\[7\]](#)[\[10\]](#)
- **Parameter Evaluation:** Monitor parameters such as body weight, tumor volume, packed cell volume, viable and non-viable tumor cell count, and the increase in lifespan (% ILS).[\[7\]](#)

Signaling Pathways in Cancer







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